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Executive Summary
Biphalin, a synthetic dimeric opioid peptide, has garnered significant interest in the scientific

community for its potent analgesic properties and unique pharmacological profile. First

synthesized in 1982 by Andrzej W. Lipkowski, this symmetrical molecule, consisting of two

enkephalin tetrapeptide fragments linked by a hydrazide bridge, exhibits high affinity for both μ

(mu) and δ (delta) opioid receptors.[1][2][3] This dual agonism is believed to contribute to its

remarkable potency, which in some studies has been shown to be up to 7000-fold greater than

morphine when administered intracerebroventricularly.[4] Furthermore, biphalin has

demonstrated a favorable side-effect profile in preclinical studies, with reduced liability for

producing tolerance and dependence compared to traditional opioids.[5] This in-depth guide

provides a comprehensive overview of the discovery, historical development, and key scientific

findings related to biphalin, with a focus on quantitative data, experimental methodologies, and

the underlying signaling pathways.

Discovery and Chemical Structure
Biphalin was first designed and synthesized by Andrzej W. Lipkowski in 1982.[1][2][3] It is a

dimeric analog of enkephalin, with the structure H-Tyr-D-Ala-Gly-Phe-NH-NH-Phe′-Gly′-D-Ala′-

Tyr′-H.[1] This symmetrical structure consists of two identical tetrapeptide fragments derived

from enkephalin, linked "tail-to-tail" by a hydrazide bridge.[1][6][7][8] The synthesis of biphalin
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is typically achieved through solution-phase peptide synthesis.[6][7] The N-terminal tyrosine

residues are critical for its high affinity to opioid receptors and its pharmacological activity.[1]

Quantitative Data: Receptor Binding and Analgesic
Potency
Biphalin is characterized as a nonselective ligand with a very high binding affinity for μ- and δ-

opioid receptors, and a much lower affinity for the κ-opioid receptor (KOR).[1] The binding

affinities, expressed as the inhibition constant (Ki), from various laboratories are summarized

below.

Opioid Receptor
Binding Affinity (Ki, nM)
Range

Reference

Mu (μ) 0.19 – 12 [1]

Delta (δ) 1.04 – 46.5 [1]

Kappa (κ) 270 – 283 [1]

The analgesic potency of biphalin has been extensively studied and compared to other

opioids. When administered intrathecally, biphalin is approximately 1000 times more potent

than morphine.[1][2][3] Intracerebroventricular administration in mice revealed a potency

almost 7-fold greater than etorphine and 7000-fold greater than morphine.[4] However, after

intraperitoneal administration, biphalin and morphine were found to be equipotent.[4]

Administration Route Potency Comparison Reference

Intrathecal
~1000x more potent than

morphine
[1][2][3]

Intracerebroventricular

~7x more potent than

etorphine, ~7000x more potent

than morphine

[4]

Intravenous Weaker than morphine [1]

Subcutaneous Negligible analgesic activity [1]
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Mechanism of Action and Signaling Pathways
Biphalin exerts its effects primarily through the activation of μ- and δ-opioid receptors, which

are G-protein coupled receptors (GPCRs).[1] Functional assays, such as the [³⁵S]GTPγS

binding assay, have confirmed that biphalin effectively stimulates G-proteins, indicating its

agonist properties.[1]

One of the key downstream signaling cascades activated by biphalin is the PI3K/Akt pathway.

This pathway has been shown to be crucial for the neuroprotective effects of biphalin
observed in models of neonatal hypoxia-ischemia.[9] The activation of opioid receptors by

biphalin leads to the activation of PI3K, which in turn phosphorylates and activates Akt.

Activated Akt can then modulate downstream targets to promote cell survival and reduce

apoptosis.[9]

Biphalin has also been shown to modulate inflammatory signaling pathways. In primary

microglial cultures, biphalin was able to alleviate LPS-induced activation in a manner that was

both opioid receptor-dependent and -independent.[10] It has been shown to modulate key

intracellular signaling pathways involved in neuroinflammation, such as the NF-κB and STAT3

pathways.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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